2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl-
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Overview
Description
2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- is a heterocyclic compound that features a pyridinone ring substituted with a 4-chlorophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds also contain a pyridine ring and are used in various applications, including as ligands in metal complexes.
Indole Derivatives: These compounds have a similar aromatic structure and are studied for their diverse biological activities.
Uniqueness
2(1H)-Pyridinone, 1-(4-chlorophenyl)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62219-29-8 |
---|---|
Molecular Formula |
C23H16ClNO |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H16ClNO/c24-20-11-13-21(14-12-20)25-22(18-9-5-2-6-10-18)15-19(16-23(25)26)17-7-3-1-4-8-17/h1-16H |
InChI Key |
BJQDMVQVGAKXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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